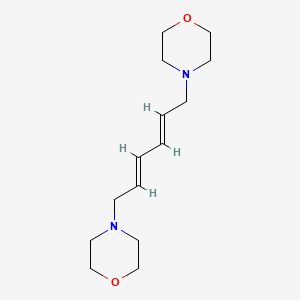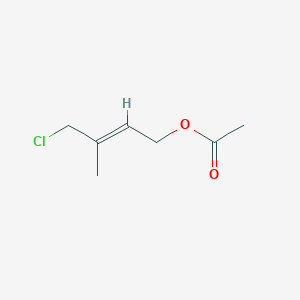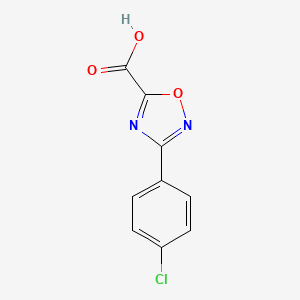
3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic Acid is a heterocyclic compound that contains an oxadiazole ring substituted with a 4-chlorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic Acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chlorobenzohydrazide with cyanogen bromide, followed by cyclization in the presence of a base such as sodium hydroxide . The reaction conditions often require controlled temperatures and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as ultrasound-assisted synthesis, have been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxadiazole derivatives .
Scientific Research Applications
3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic Acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and interfere with cellular processes, leading to its biological effects. For example, it has been shown to inhibit the activity of certain kinases and enzymes involved in cancer cell proliferation . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic Acid can be compared with other similar compounds, such as:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound also contains a 4-chlorophenyl group but has a thiadiazole ring instead of an oxadiazole ring.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This pyrazoline derivative has similar biological activities but a different core structure.
The uniqueness of this compound lies in its specific ring structure and the presence of both a chlorophenyl group and a carboxylic acid group, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
187999-15-1 |
|---|---|
Molecular Formula |
C9H5ClN2O3 |
Molecular Weight |
224.60 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O3/c10-6-3-1-5(2-4-6)7-11-8(9(13)14)15-12-7/h1-4H,(H,13,14) |
InChI Key |
NRVQSRYGSQYPAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


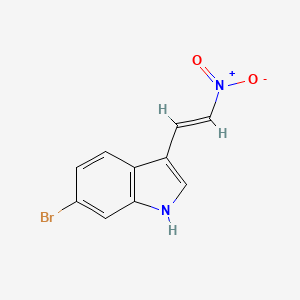

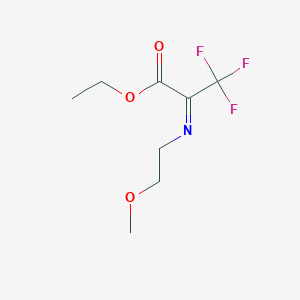
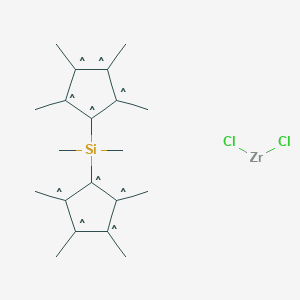
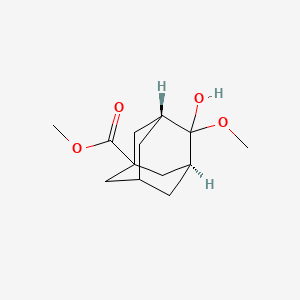
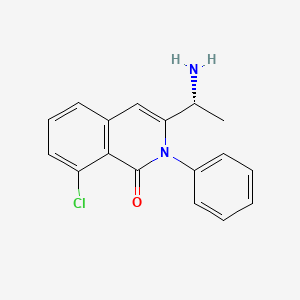
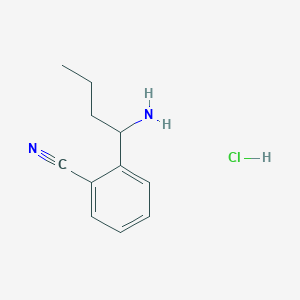
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12278447.png)
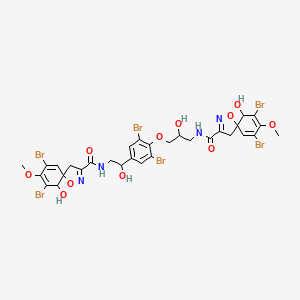

![(1R,5S,9R)-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B12278474.png)
![3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12278495.png)
